molecular formula C22H37NO2 B14714185 N-hydroxy-N-phenylhexadecanamide CAS No. 13663-55-3

N-hydroxy-N-phenylhexadecanamide

Cat. No.: B14714185
CAS No.: 13663-55-3
M. Wt: 347.5 g/mol
InChI Key: WGMPVZJEXPNBCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-phenylhexadecanamide typically involves the reaction of hexadecanoic acid with aniline in the presence of a hydroxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid, aniline, and hydroxylating agents such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-phenylhexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxy-N-phenylhexadecanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hydroxy-N-phenylhexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N-phenylacetamide
  • N-hydroxy-N-phenylbutanamide
  • N-hydroxy-N-phenylpentanamide

Comparison

N-hydroxy-N-phenylhexadecanamide is unique due to its long hexadecanamide backbone, which imparts distinct physicochemical properties compared to shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

13663-55-3

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-hydroxy-N-phenylhexadecanamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23(25)21-18-15-14-16-19-21/h14-16,18-19,25H,2-13,17,20H2,1H3

InChI Key

WGMPVZJEXPNBCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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